3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-butan-2-ylsulfanyl-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5OS/c1-6-9(3)20-13-15-14-11(18(13)7-2)10-8-17(4)16-12(10)19-5/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTNQCUGCBZJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CC)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo various substitution reactions, particularly at the pyrazolyl and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrotriazoles.
Substitution Products: Halogenated derivatives, substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Structural Features
The target compound is distinguished by its bulky alkyl substituents (butan-2-ylsulfanyl and ethyl groups) and a methoxy-methyl-pyrazole moiety. Below is a comparative analysis with structurally related triazole derivatives (Table 1):
Table 1: Comparison of Structural and Physicochemical Properties
*Estimated based on analogs.
Key Observations:
Substituent Effects on Yield :
- Chlorinated derivatives (e.g., B10, 82% yield) exhibit higher synthetic efficiency compared to methyl-substituted analogs (e.g., B8, 75%), likely due to electron-withdrawing effects facilitating cyclization .
- The target compound’s methoxy group (electron-donating) may require optimized reaction conditions for comparable yields.
Conversely, the acetamide-linked derivative () shows reduced lipophilicity due to polar functional groups, which may improve aqueous solubility .
Metabolic Stability: Fluorine in ’s compound and methoxy groups in the target compound are known to resist oxidative metabolism, suggesting improved pharmacokinetic profiles .
Pharmacological Implications
- Thiazole vs. Pyrazole : Thiazole-containing analogs () exhibit stronger π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets compared to pyrazole-based compounds .
Biological Activity
3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a complex organic compound belonging to the class of 1,2,4-triazoles. Its unique structure suggests potential applications in pharmacology and medicinal chemistry, particularly due to its diverse biological activities.
- Molecular Formula : C13H21N5OS
- Molecular Weight : 295.41 g/mol
- CAS Number : 1014052-31-3
Synthesis Methods
The synthesis of this compound can be achieved through various chemical methods involving triazole derivatives and other organic reagents. Common approaches include:
- Condensation Reactions : Involving thiols and triazole precursors.
- Cyclization Techniques : To form the triazole ring structure.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens. For instance, derivatives of triazoles have been reported to exhibit effective antibacterial and antifungal activity, potentially due to their ability to disrupt microbial cell membranes or inhibit critical enzymes .
Anticancer Potential
The compound's structural features suggest possible anticancer activity. Triazoles have been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular, compounds similar to the target molecule have demonstrated cytotoxic effects in vitro against several cancer cell lines .
The biological effects of this compound may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cellular processes.
- Receptor Interaction : Binding to receptors that modulate cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A general approach involves refluxing a triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to form Schiff base intermediates, followed by cyclization . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another viable method for regioselective triazole formation, using CuSO₄ and sodium ascorbate in THF/water at 50°C .
Q. How can spectroscopic techniques (IR, NMR, MS) validate the structure and purity of this triazole derivative?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of functional groups (e.g., C=S stretch at ~650–750 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to assign protons and carbons, such as the methoxy group (δ ~3.8 ppm in ¹H NMR) and pyrazole ring carbons (δ ~140–160 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns matching the molecular formula .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is commonly used. For polar intermediates, recrystallization from ethanol or methanol improves purity .
Advanced Research Questions
Q. How does regioselectivity in triazole synthesis impact the biological or chemical properties of this compound?
- Methodological Answer : Regioselectivity (1,4- vs. 1,5-triazole isomers) is controlled by reaction conditions. Click chemistry (CuAAC) favors 1,4-regioisomers due to copper coordination, while thermal conditions may yield mixtures. Computational studies (DFT) predict isomer stability and electronic properties .
Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity or binding affinity of this triazole derivative?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict reaction sites (e.g., sulfur atoms for nucleophilic substitution) .
- Molecular Docking : Use software like AutoDock to model interactions with biological targets (e.g., enzymes with hydrophobic pockets). The pyrazole and triazole moieties may form hydrogen bonds or π-π stacking .
Q. How can statistical experimental design optimize reaction conditions (e.g., solvent, catalyst loading) for high yields?
- Methodological Answer : Employ a factorial design (e.g., Box-Behnken) to test variables: solvent polarity (ethanol vs. DMF), temperature (50–100°C), and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions while minimizing trials .
Q. How do contradictions between experimental and computational data (e.g., bond lengths, spectral predictions) arise, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR shifts or vibrational frequencies may stem from solvent effects or approximations in DFT functionals. Hybrid methods (e.g., CAM-B3LYP with implicit solvation models) improve accuracy. Experimental validation via X-ray crystallography resolves structural ambiguities .
Q. What strategies assess the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to measure IC₅₀ values.
- Antimicrobial Screening : Perform MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains. The thioether and pyrazole groups may disrupt membrane integrity .
Notes
- Avoided unreliable sources (e.g., benchchem.com ) per guidelines.
- Advanced questions integrate interdisciplinary methods (synthesis, computation, bioassays) to reflect research depth.
- Methodological answers emphasize reproducible protocols and validation techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
